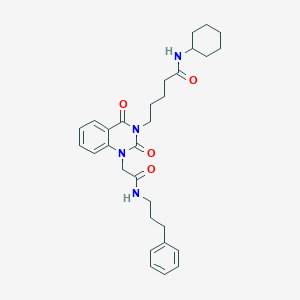

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone modified with a cyclohexyl group, a quinazoline-dione core, and a 3-phenylpropylaminoethyl side chain. Its crystal structure, if resolved, likely employs SHELX-family software (e.g., SHELXL) for refinement, given their dominance in small-molecule crystallography . The compound’s synthesis may involve carbodiimide-mediated amide coupling, analogous to methods used for related benzamide derivatives .

Properties

Molecular Formula |

C30H38N4O4 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

N-cyclohexyl-5-[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]pentanamide |

InChI |

InChI=1S/C30H38N4O4/c35-27(32-24-15-5-2-6-16-24)19-9-10-21-33-29(37)25-17-7-8-18-26(25)34(30(33)38)22-28(36)31-20-11-14-23-12-3-1-4-13-23/h1,3-4,7-8,12-13,17-18,24H,2,5-6,9-11,14-16,19-22H2,(H,31,36)(H,32,35) |

InChI Key |

XJXFWVVUZAYMIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the cyclohexyl group and the phenylpropylamine moiety. Common reagents used in these steps include cyclohexylamine, phenylpropylamine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone core or the side chains.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its quinazolinone core. It could be investigated for potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Medicine

In medicine, derivatives of this compound could be developed as drug candidates. The presence of the quinazolinone core and the phenylpropylamine moiety suggests potential interactions with biological targets, making it a promising scaffold for drug discovery.

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its structural complexity and potential reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may bind to active sites, inhibiting or modulating the activity of these targets. Additionally, the phenylpropylamine moiety could interact with neurotransmitter receptors, influencing signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with pentanamide-based derivatives and quinazoline-containing molecules. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Divergence: The target compound’s quinazoline-dione core distinguishes it from CF2–CF4, which feature dioxoisoindoline linked to sulfamoyl-heterocycles. Quinazoline-diones are associated with kinase binding, whereas dioxoisoindolines often enhance solubility or modulate electronic properties .

Synthetic Pathways :

- CF2–CF4 employ sulfonylation and amide coupling, while the target compound’s synthesis likely involves multi-step reactions, including quinazoline-dione formation and carbodiimide-mediated coupling (e.g., EDCl/HOBt) for the pentanamide backbone .

Biological Implications :

- CF2–CF4 exhibit reported antimicrobial and anticancer activities, attributed to their sulfamoyl-heterocyclic groups. The target compound’s quinazoline-dione and cyclohexyl groups suggest divergent targets, possibly tyrosine kinases or topoisomerases, though empirical data is needed .

Physicochemical Properties :

- The cyclohexyl group in the target compound may enhance lipophilicity (logP >3 predicted), contrasting with CF2–CF4’s sulfamoyl groups, which improve aqueous solubility. This trade-off impacts bioavailability and administration routes .

Research Findings and Gaps

- Structural Data: No crystallographic data for the target compound is available in the provided evidence. SHELXL refinement could resolve conformational details, such as the orientation of the quinazoline-dione ring .

- Activity Data : While CF2–CF4 have documented bioactivity, the target compound’s pharmacological profile remains theoretical. Assays against kinase panels or cancer cell lines are warranted.

- Synthetic Optimization : ’s coupling protocol could be adapted for scalable synthesis, but steric hindrance from the quinazoline-dione may require modified conditions .

Biological Activity

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₈N₄O₄ |

| Molecular Weight | 518.658 g/mol |

| CAS Number | 1223770-16-8 |

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines, suggesting that the incorporation of specific functional groups can enhance their cytotoxic effects.

COX-2 Inhibition

Research has highlighted the role of quinazoline derivatives in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. A study demonstrated that certain quinazoline-based compounds achieved up to 47.1% COX-2 inhibition at a concentration of 20 μM, indicating a promising avenue for therapeutic development against inflammatory diseases and cancers .

Anticonvulsant Properties

Compounds structurally related to N-cyclohexyl-5-(2,4-dioxo...) have been evaluated for anticonvulsant activity. For example, primary amino acid derivatives have shown pronounced effects in animal models of seizures and neuropathic pain. The structure-activity relationship (SAR) studies revealed that specific substituents can significantly enhance anticonvulsant potency .

The biological activity of N-cyclohexyl-5-(2,4-dioxo...) is believed to stem from its ability to interact with various molecular targets:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound may reduce inflammatory responses and tumor growth.

- Antagonism of Receptors : The compound may also act as an antagonist at certain neurotransmitter receptors, contributing to its anticonvulsant effects.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of quinazoline derivatives in vitro. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Study 2: COX-2 Inhibition

In another investigation, a series of quinazoline derivatives were synthesized and tested for their COX-2 inhibitory activity. The findings revealed that modifications at specific positions on the quinazoline ring enhanced inhibitory effects, suggesting potential for drug development targeting inflammatory diseases.

Study 3: Anticonvulsant Activity

A pharmacological evaluation demonstrated that certain derivatives showed enhanced anticonvulsant activity in mouse models compared to traditional treatments like phenobarbital. The study emphasized the importance of structural modifications in improving efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.